

BVT948: In Vitro Assay Protocols and Application Notes

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Compound of Interest

Compound Name: BVT948

Cat. No.: B1668148

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Abstract

BVT948 is a cell-permeable, irreversible, and non-competitive inhibitor of protein tyrosine phosphatases (PTPs).[1][2][3][4] It also demonstrates inhibitory activity against several cytochrome P450 (P450) isoforms and the lysine methyltransferase SETD8 (KMT5A).[5] This document provides detailed application notes and protocols for in vitro assays involving **BVT948**, intended to guide researchers in the accurate assessment of its biological activity.

Introduction

Protein tyrosine phosphatases are a group of enzymes crucial in regulating signal transduction pathways that govern cell growth, differentiation, and metabolism.[6] Their dysregulation has been implicated in numerous diseases, including cancer and metabolic disorders. **BVT948** has emerged as a valuable tool for studying PTP-mediated signaling. It exerts its inhibitory effect by catalyzing the hydrogen peroxide-dependent oxidation of the target PTP.[2][3] This irreversible inhibition makes **BVT948** a potent modulator of cellular signaling. Notably, it has been shown to enhance insulin signaling in vitro and improve insulin tolerance in vivo, highlighting its therapeutic potential.[2][3]

Mechanism of Action

BVT948 functions as an irreversible, non-competitive inhibitor of PTPs.[1][4] Its mechanism involves the catalysis of peroxide formation, leading to the irreversible oxidation of the catalytic cysteine residue within the PTP active site.[7] This covalent modification permanently inactivates the enzyme. In cellular models, **BVT948** has been observed to increase the tyrosine phosphorylation of proteins, including the insulin receptor.[1] Furthermore, **BVT948** has been shown to inhibit the activity of the lysine methyltransferase SETD8, leading to a reduction in H4 lysine 20 monomethylation (H4K20me1) and subsequent cell-cycle arrest.[5] It also inhibits TPA-stimulated NF-κB binding activity.[5]

Data Presentation

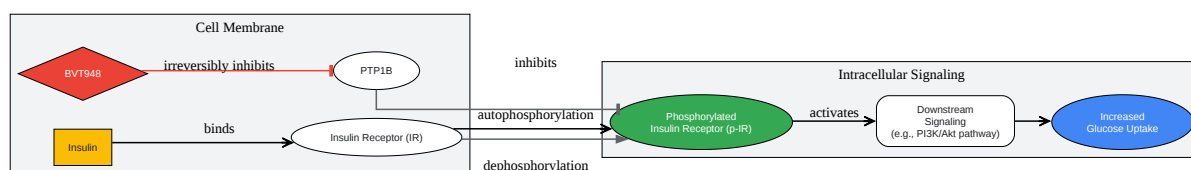
Table 1: Inhibitory Activity of BVT948 against various Protein Tyrosine Phosphatases

Target PTP	IC50 (μM)
PTP1B	0.9[1][4]
TCPTP	1.7[1][4]
SHP-2	0.09[1][4]
LAR	1.5[1][4]
YopH	0.7[1][4]

Table 2: Effects of BVT948 on Cellular Processes

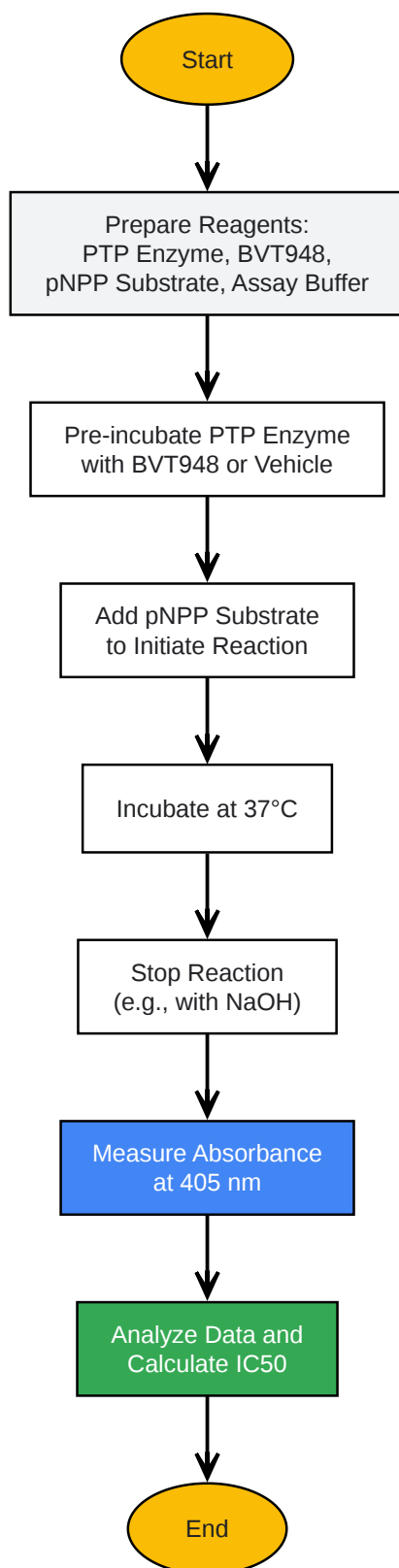
Cell Line	Concentration	Effect
L6 myotubes	25 μ M	Increased tyrosine phosphorylation of cellular proteins, including the insulin receptor.[1]
MCF-7	0.5, 1, or 5 μ M (24h)	No significant changes in cell viability.[5]
MCF-7	<5 μ M (24h)	Efficiently and selectively suppresses cellular H4 lysine 20 (H4K20me1).[5]
Not specified	Not specified	Inhibits TPA-induced MMP-9 up-regulation in a dose-dependent manner.[5]
Not specified	Not specified	Inhibits TPA-stimulated NF- κ B binding activity.[5]
Not specified	Not specified	Diminishes TPA-induced cell invasion by 50%. [5]

Signaling Pathways and Experimental Workflows



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Caption: **BVT948** enhances insulin signaling by inhibiting PTP1B.



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Caption: Workflow for a PTP enzyme inhibition assay using **BVT948**.

Experimental Protocols

Protocol 1: In Vitro PTP1B Inhibition Assay

This protocol is designed to determine the inhibitory effect of **BVT948** on PTP1B activity using the chromogenic substrate para-nitrophenyl phosphate (pNPP).

Materials:

- Recombinant human PTP1B enzyme
- **BVT948**
- para-Nitrophenyl phosphate (pNPP)
- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
- Stop Solution: 1 M NaOH
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **BVT948** in DMSO. Further dilute in Assay Buffer to desired concentrations.
- In a 96-well plate, add 20 μ L of the PTP1B enzyme solution to each well.
- Add 20 μ L of **BVT948** solution at various concentrations (or vehicle control - DMSO in Assay Buffer) to the wells.
- Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.
- Initiate the enzymatic reaction by adding 160 μ L of pNPP solution (final concentration at or below the K_m for pNPP with PTP1B).

- Incubate the plate at 37°C for an appropriate time to ensure the reaction is within the linear range (less than 10% of substrate consumed).[7]
- Stop the reaction by adding 50 µL of Stop Solution to each well.
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percent inhibition for each **BVT948** concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Reversibility of PTP1B Inhibition Assay

This protocol determines whether the inhibition of PTP1B by **BVT948** is reversible or irreversible.[5][8]

Materials:

- Recombinant human PTP1B enzyme
- **BVT948**
- Assay Buffer (as described in Protocol 1)
- Concentration/desalting spin columns (e.g., with a 10 kDa MWCO)
- pNPP substrate solution

Procedure:

- Incubate 50 ng of PTP1B with 20 µM **BVT948** in 100 µL of Assay Buffer for 10 minutes in a concentration device.[5][8]
- As a control, incubate PTP1B with vehicle (DMSO) under the same conditions.
- Centrifuge the concentration device at 14,000 rpm at 4°C for 12 minutes to separate the enzyme from the unbound inhibitor.[5][8]
- Wash the concentrate (enzyme) three times by adding 100 µL of Assay Buffer and centrifuging again.[5][8]

- After the final wash, resuspend the enzyme concentrate in 200 μ L of Assay Buffer.[\[5\]](#)[\[8\]](#)
- Measure the remaining PTP1B activity of both the **BVT948**-treated and vehicle-treated enzymes using the pNPP assay described in Protocol 1.[\[5\]](#)[\[8\]](#)
- A significant reduction in activity in the **BVT948**-treated, washed enzyme compared to the vehicle-treated, washed enzyme indicates irreversible inhibition.

Protocol 3: Cellular Assay for Insulin Signaling in L6 Myotubes

This protocol assesses the effect of **BVT948** on insulin-stimulated glucose uptake in a cell-based model.[\[1\]](#)

Materials:

- L6 myotubes
- Cell culture medium (e.g., α -MEM with 2% fetal calf serum for differentiation)
- **BVT948**
- Insulin
- Wortmannin (as a PI3K inhibitor control)
- 2-deoxy-D- 3 H]glucose or other suitable labeled glucose analog
- Lysis Buffer: Tris-HCl buffer (pH 7.4) with 1% Nonidet-40, 0.25% sodium deoxycholate, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, and protease/phosphatase inhibitors.[\[8\]](#)

Procedure:

- Seed L6 myoblasts and differentiate them into myotubes.
- Serum-starve the L6 myotubes overnight.[\[1\]](#)
- Pre-incubate the cells with or without 100 nM wortmannin.[\[1\]](#)

- Treat the cells with 25 μ M **BVT948** (or vehicle) for 30 minutes.[1][8]
- Stimulate the cells with insulin (e.g., 25 nM) for 5 minutes.[8]
- Wash the cells and measure glucose uptake by adding a labeled glucose analog for a defined period.
- Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
- Alternatively, for signaling pathway analysis, lyse the cells after insulin stimulation and use the lysates for Western blotting to detect the phosphorylation status of the insulin receptor and downstream targets like Akt.

Conclusion

BVT948 is a potent and versatile inhibitor of PTPs with demonstrated activity in both enzymatic and cellular assays. The protocols provided herein offer a framework for researchers to investigate its mechanism of action and explore its potential as a modulator of PTP-dependent signaling pathways. Careful optimization of assay conditions, particularly enzyme and substrate concentrations, is recommended to ensure robust and reproducible results.[7]

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